

# "4-Chloro-2-iodobenzo[d]thiazole CAS number and molecular structure"

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## Compound of Interest

Compound Name: 4-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B11812965

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## An In-depth Technical Guide to 4-Chloro-2-iodobenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-iodobenzo[d]thiazole**, a halogenated benzothiazole derivative. While specific experimental data for this compound is limited in publicly available literature, this document compiles essential information regarding its chemical identity, molecular structure, and physico-chemical properties based on available data and theoretical predictions. Furthermore, a plausible experimental protocol for its synthesis is detailed, drawing from established methodologies for structurally related compounds. The potential biological significance of **4-Chloro-2-iodobenzo[d]thiazole** is also discussed in the context of the broad pharmacological activities exhibited by the benzothiazole scaffold.

### Chemical Identity and Molecular Structure

**4-Chloro-2-iodobenzo[d]thiazole** is a heterocyclic aromatic compound containing a benzothiazole core structure substituted with a chlorine atom at the 4-position and an iodine atom at the 2-position.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	1071402-38-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClINS	<a href="#">[1]</a>
Molecular Weight	295.53 g/mol	<a href="#">[1]</a>
SMILES	IC1=NC2=C(Cl)C=CC=C2S1	<a href="#">[1]</a>
IUPAC Name	4-Chloro-2-iodobenzo[d]thiazole	

#### Molecular Structure:

The structure of **4-Chloro-2-iodobenzo[d]thiazole**, characterized by the fusion of a benzene ring and a thiazole ring, is depicted below.

Figure 1. Molecular Structure of **4-Chloro-2-iodobenzo[d]thiazole**

## Physico-Chemical Properties

Specific experimental data for the physical and chemical properties of **4-Chloro-2-iodobenzo[d]thiazole** are not readily available. The following table summarizes predicted properties and data for structurally similar compounds.

Table 2: Predicted and Analogous Physico-Chemical Properties

Property	Predicted/Analogous Value	Notes
Melting Point	Not available	Data for the related compound 2-iodobenzothiazole is 77-81 °C.
Boiling Point	Not available	-
Solubility	Not available	Likely soluble in common organic solvents like DMSO and DMF.
Appearance	Not available	Likely a solid at room temperature, based on related compounds.

## Experimental Protocols: A Plausible Synthesis Route

A specific, detailed experimental protocol for the synthesis of **4-Chloro-2-iodobenzo[d]thiazole** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-established Sandmeyer reaction, a versatile method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens.<sup>[2]</sup> The starting material for this proposed synthesis would be 2-amino-4-chlorobenzothiazole.

### 3.1. Proposed Synthesis of **4-Chloro-2-iodobenzo[d]thiazole** via a Sandmeyer-type Reaction

This protocol is a hypothetical procedure based on known transformations of similar substrates.<sup>[3][4]</sup>

Materials:

- 2-Amino-4-chlorobenzothiazole
- Hydrochloric acid (HCl) or Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium nitrite (NaNO<sub>2</sub>)

- Potassium iodide (KI)
- Ice
- Water (deionized)
- Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Beakers
- Buchner funnel and filter paper
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Diazotization:
  - In a round-bottom flask, dissolve a known quantity of 2-amino-4-chlorobenzothiazole in an aqueous solution of a strong acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>).
  - Cool the mixture to 0-5 °C in an ice bath with constant stirring.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is

typically indicated by a color change.

- Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
- Iodination (Sandmeyer-type reaction):
  - In a separate beaker, prepare a solution of potassium iodide in water.
  - Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition may result in the evolution of nitrogen gas.
  - Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the complete substitution of the diazonium group with iodine.
- Work-up and Purification:
  - The crude product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration.
  - If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
  - Combine the organic extracts and wash them with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
  - Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>).
  - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-Chloro-2-iodobenzo[d]thiazole**.
  - The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for the Proposed Synthesis:

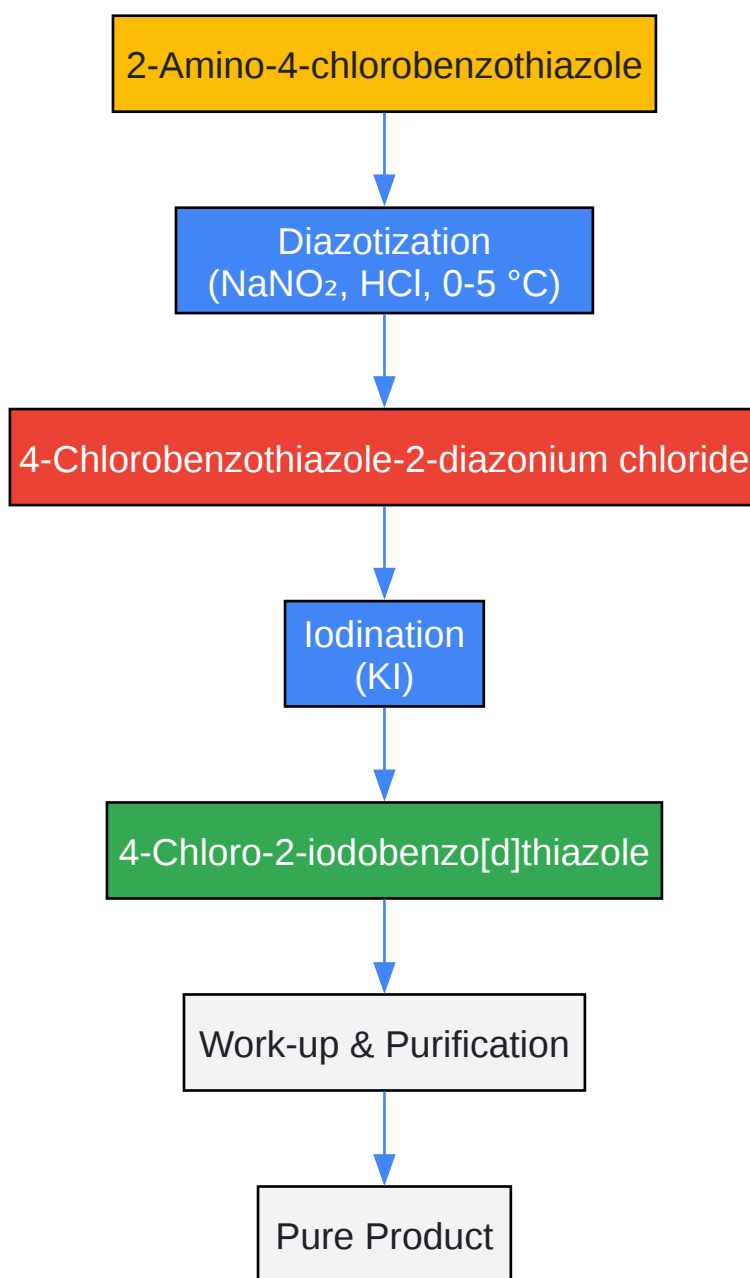


Figure 2. Proposed Synthesis Workflow

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Figure 2. Proposed Synthesis Workflow

## Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for **4-Chloro-2-iodobenzo[d]thiazole**, the benzothiazole scaffold is a well-known "privileged structure" in

medicinal chemistry. Derivatives of benzothiazole have been shown to exhibit a wide range of pharmacological activities.

#### Potential Areas of Pharmacological Interest:

- **Antimicrobial and Antifungal Activity:** Numerous 2-substituted and halogenated benzothiazoles have demonstrated significant activity against various bacterial and fungal strains.
- **Anticancer Activity:** The benzothiazole nucleus is a core component of several compounds investigated for their antitumor properties.
- **Enzyme Inhibition:** Benzothiazole derivatives have been identified as inhibitors of various enzymes, playing roles in different disease pathways.

The introduction of a chlorine and a bulky iodine atom onto the benzothiazole ring of the title compound is likely to modulate its lipophilicity and electronic properties, which could significantly influence its interaction with biological targets. Further research is required to elucidate the specific biological activities and potential signaling pathway involvement of **4-Chloro-2-iodobenzo[d]thiazole**.

#### Hypothetical Signaling Pathway Interaction:

Given the known activities of benzothiazole derivatives, a hypothetical interaction with a generic cellular signaling pathway is depicted below. This is a conceptual representation and is not based on experimental data for the title compound.

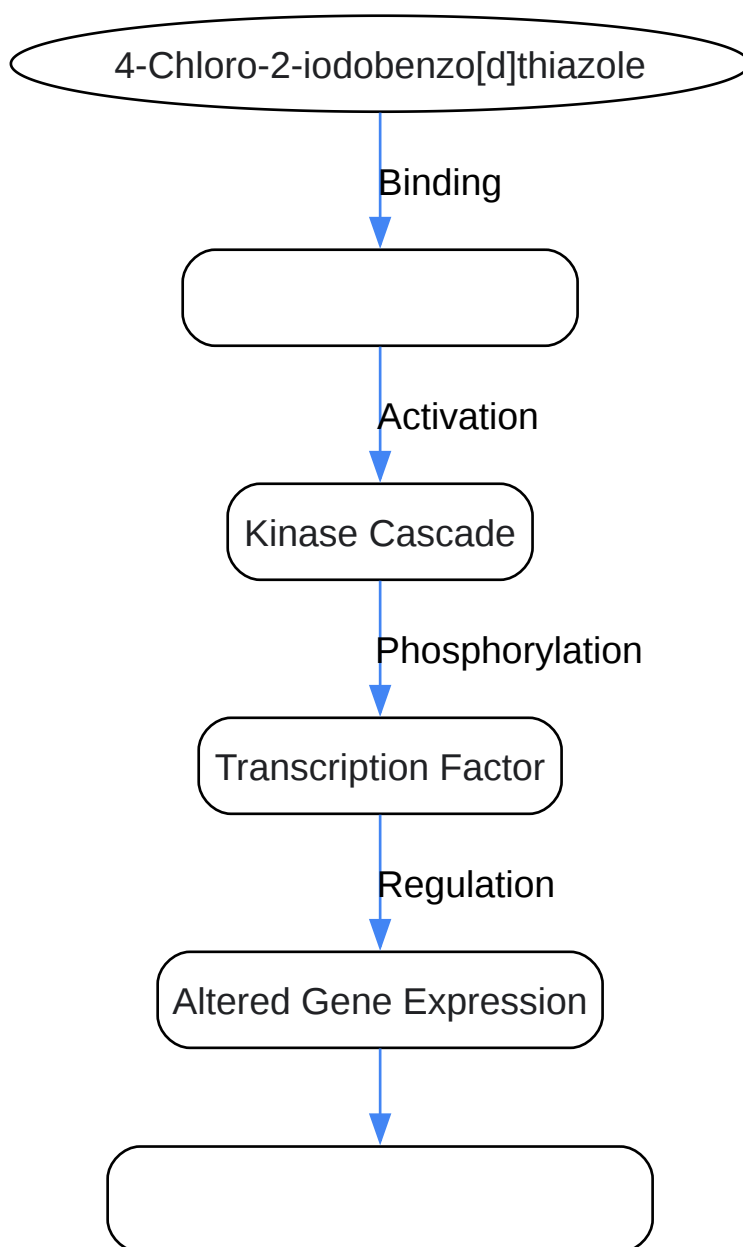


Figure 3. Hypothetical Cellular Signaling Interaction

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Figure 3. Hypothetical Cellular Signaling Interaction

## Conclusion

**4-Chloro-2-iodobenzo[d]thiazole** is a halogenated benzothiazole with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical nature and a plausible route for its synthesis. The lack of specific experimental data highlights an opportunity for further research to fully



characterize this compound and explore its potential applications. The broad biological activities associated with the benzothiazole scaffold suggest that **4-Chloro-2-iodobenzo[d]thiazole** could be a valuable candidate for screening in various drug discovery programs.

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